(R)-morpholin-3-ylmethanol hydrochloride
Description
(R)-Morpholin-3-ylmethanol hydrochloride is a chiral morpholine derivative with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is an enantiomerically pure compound used as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound is characterized by a morpholine ring substituted with a hydroxymethyl group at the 3-position in the (R)-configuration, with a hydrochloride salt enhancing its stability and solubility .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3R)-morpholin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUDHYXVXRFLY-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212377-10-0 | |
| Record name | [(3R)-morpholin-3-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (S)-Morpholin-3-ylmethanol Hydrochloride
The (S)-enantiomer shares the same molecular formula and weight but differs in stereochemistry. Purity grades vary slightly: (R)-form is typically 97% pure , while the (S)-form is 98% pure , as reported by Combi-Blocks . Both enantiomers are critical for asymmetric synthesis, but their pharmacological and metabolic profiles may differ due to chirality.
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 1212377-10-0 | 218594-79-7 |
| Purity (HPLC) | 97% | 98% |
| Molecular Formula | C₅H₁₂ClNO₂ | C₅H₁₂ClNO₂ |
| Application | Chiral building block | Chiral catalyst |
3-(Methoxymethyl)morpholine Hydrochloride
This derivative replaces the hydroxymethyl group with a methoxymethyl moiety, altering polarity and reactivity. It has a similarity score of 0.89 to (R)-morpholin-3-ylmethanol hydrochloride .
| Property | (R)-Morpholin-3-ylmethanol HCl | 3-(Methoxymethyl)morpholine HCl |
|---|---|---|
| Functional Group | -CH₂OH | -CH₂OCH₃ |
| LogP (Predicted) | -0.45 | 0.12 |
| Synthetic Utility | Hydrophilic intermediate | Lipophilic scaffold |
(R)-Methyl 2-(Morpholin-3-yl)acetate Hydrochloride
This ester derivative introduces an acetoxy group, broadening its utility in prodrug design. It shares a similarity score of 0.98 with the parent compound . The ester group allows for controlled release of active metabolites in vivo.
Q & A
Q. How can researchers optimize reaction yields while maintaining stereochemical fidelity during scale-up?
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